molecular formula C19H19N3O5S B2399599 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-24-7

2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2399599
CAS No.: 895804-24-7
M. Wt: 401.44
InChI Key: HZGTYLRCOMEKMY-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy and pyridazinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of methoxy groups and the pyridazinyl moiety. Common reagents used in these reactions include methanesulfonyl chloride, methoxybenzene, and pyridazine derivatives. Reaction conditions often involve the use of catalysts, solvents like dichloromethane, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in modifying the methoxy or pyridazinyl groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or amines .

Scientific Research Applications

2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-phenylbenzenesulfonamide: Lacks the pyridazinyl group.

    N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide: Lacks the methoxy groups.

Uniqueness

2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is unique due to the presence of both methoxy and pyridazinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-25-15-7-9-17(26-2)18(12-15)28(23,24)22-14-6-4-5-13(11-14)16-8-10-19(27-3)21-20-16/h4-12,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGTYLRCOMEKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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